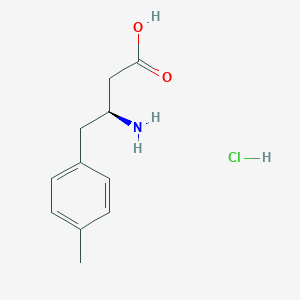

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a p-tolyl group attached to the butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-4-(p-tolyl)butanoic acid.

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Common industrial methods include:

Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reduction of intermediates.

Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to alcohols.

Substitution: Formation of substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features:

- Amino Group : Essential for forming hydrogen bonds.

- Carboxylic Acid Group : Contributes to its acidic properties.

- p-Tolyl Group : Enhances hydrophobic interactions, influencing binding affinity with biological targets.

The hydrochloride form improves solubility, facilitating its use in biological systems. Its specific stereochemistry (S-configuration) plays a crucial role in its biological activity.

Chemistry

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride serves as a building block in organic synthesis. It is involved in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Reduction can yield alcohols or amines.

- Substitution : The amino group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Alkyl halides, acyl chlorides | Basic or acidic conditions |

Biology

In biological research, this compound is studied for its potential effects on enzyme-substrate interactions and protein synthesis . Its ability to modulate neurotransmitter systems suggests possible applications in neuropharmacology.

Medicine

Research indicates that this compound may have therapeutic potential in treating neurological disorders due to its structural similarities to bioactive compounds. It is being explored as a precursor for developing drugs targeting specific biochemical pathways.

Case Studies and Research Findings

-

Neurotransmitter Modulation :

- Studies have shown that compounds similar to (S)-3-Amino-4-(p-tolyl)butanoic acid can influence neurotransmitter release and receptor activity, indicating its potential role in modulating synaptic transmission.

- Enzyme Interactions :

-

Therapeutic Potential :

- Investigations into the compound's role as a therapeutic agent for neurological disorders have revealed promising results, suggesting that its unique structure may aid in drug development efforts targeting these conditions.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The p-tolyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

4-(p-Tolyl)butanoic acid: Lacks the amino group, resulting in different chemical properties.

3-Amino-4-phenylbutanoic acid hydrochloride: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness: (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and p-tolyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Actividad Biológica

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes an amino group, a carboxylic acid, and a p-tolyl group. Its hydrochloride form enhances solubility, facilitating its use in biological systems. The specific stereochemistry of the (S)-configuration significantly influences its interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound is investigated for its potential effects on neurotransmitter systems. Similar compounds have shown the ability to influence neurotransmitter release and receptor activity, suggesting that this compound may modulate synaptic transmission .

- Enzyme Interactions : Research indicates that this compound may interact with various enzymes, potentially influencing metabolic pathways and protein synthesis. The amino group can form hydrogen bonds with target proteins, while the p-tolyl group may enhance binding affinity through hydrophobic interactions .

- Therapeutic Potential : There is ongoing exploration into the compound's role as a therapeutic agent for neurological disorders. Its structural similarities to known bioactive compounds suggest potential applications in drug development .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific molecular targets.

- Hydrophobic Interactions : The p-tolyl group enhances binding affinity through hydrophobic interactions.

These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights the importance of structural variations in determining biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-3-Amino-4-methylbutanoic acid | Similar backbone but with a methyl group | Potentially different metabolic pathways |

| (S)-3-Amino-4-(phenyl)butanoic acid | Contains a phenyl group instead of p-tolyl | Different binding profiles in biological systems |

| (R)-3-Amino-4-(p-tolyl)butanoic acid | Enantiomer of the target compound | Different biological activity due to chirality |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential .

Case Studies and Research Findings

Research studies have examined the biological activity of this compound in various contexts:

- Antimicrobial Activity : Analogous compounds have been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies utilizing derivatives of amino acids demonstrated enhanced antibacterial activity, suggesting that similar derivatives of this compound could also possess such properties .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds on cancer cell lines have revealed promising results, indicating potential applications in cancer therapeutics. The structure-activity relationship studies suggest that modifications to the aromatic ring can influence cytotoxic potency .

Propiedades

Número CAS |

270062-95-8 |

|---|---|

Fórmula molecular |

C11H15NO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-(4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Clave InChI |

OCNPVFDANAYUCR-JTQLQIEISA-N |

SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |

SMILES isomérico |

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N |

SMILES canónico |

CC1=CC=C(C=C1)CC(CC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.